3-methyl-5-oxo-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
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Overview
Description
3-methyl-5-oxo-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a complex heterocyclic compound It features a unique structure that combines multiple heterocyclic rings, including triazole, pyridine, thiazole, and pyrimidine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-5-oxo-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves multi-step reactions. The process begins with the preparation of the individual heterocyclic components, which are then assembled through a series of condensation and cyclization reactions. Common reagents used in these reactions include various amines, aldehydes, and acids, often under conditions such as reflux or microwave irradiation to facilitate the formation of the desired heterocyclic rings .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to produce larger quantities efficiently .
Chemical Reactions Analysis
Types of Reactions
3-methyl-5-oxo-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the heterocyclic rings
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve solvents like ethanol or dimethyl sulfoxide (DMSO) and may require heating or the use of catalysts .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce alkyl or aryl groups onto the heterocyclic rings .
Scientific Research Applications
3-methyl-5-oxo-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-methyl-5-oxo-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids, depending on the compound’s structure and functional groups. The compound may act by binding to these targets and modulating their activity, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[4,3-a]quinoxaline: Shares the triazole ring and has similar antiviral and antimicrobial activities.
Indole Derivatives: Possess diverse biological activities and are structurally similar due to the presence of multiple heterocyclic rings.
[1,2,4]Triazolo[4,3-a]quinoxaline-1-thiol: Another compound with a triazole ring, known for its DNA intercalation activities.
Uniqueness
3-methyl-5-oxo-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is unique due to its combination of multiple heterocyclic rings, which may confer distinct biological activities and chemical properties compared to other similar compounds .
Biological Activity
3-methyl-5-oxo-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The compound's structure can be represented as follows:
- Molecular Formula : C₁₅H₁₈N₄O₂S
- IUPAC Name : this compound
Biological Activities
The biological activities of this compound have been explored in various studies. Below are the key findings regarding its pharmacological effects:
Antimicrobial Activity
Research has indicated that derivatives of thiazolo-pyrimidine compounds exhibit significant antimicrobial properties. The compound has shown effectiveness against various bacterial strains. For instance:
- Staphylococcus aureus : Minimum Inhibitory Concentration (MIC) values were recorded at low micromolar concentrations.
- Escherichia coli : Similar potency was observed with MIC values indicating effective inhibition.
Anticancer Properties
Several studies have investigated the anticancer potential of thiazolo-pyrimidine derivatives. The compound has demonstrated:
- Inhibition of Cell Proliferation : In vitro assays using human cancer cell lines (e.g., MCF-7 and HCT116) revealed that the compound significantly reduced cell viability.
- Mechanism of Action : The anticancer activity is thought to be mediated through apoptosis induction and cell cycle arrest.
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties:
- COX Inhibition : It showed promising results in inhibiting cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. IC50 values were comparable to standard anti-inflammatory drugs.
Data Tables
Activity Type | Target Organism/Cell Line | Effectiveness (IC50/MIC) | Reference |
---|---|---|---|
Antimicrobial | Staphylococcus aureus | MIC < 10 μg/mL | |
Anticancer | MCF-7 | IC50 = 15 μM | |
Anti-inflammatory | COX Enzyme | IC50 = 0.04 μM |
Case Studies
-
Study on Anticancer Activity :
- A study published in MDPI detailed the synthesis and evaluation of thiazolo-pyrimidine derivatives against cancer cell lines. The results indicated that modifications to the triazole ring enhanced cytotoxicity against MCF-7 cells significantly.
-
Antimicrobial Screening :
- A comprehensive screening reported in PubChem assessed various thiazolo derivatives against common pathogens. The results showed that specific substitutions on the pyridine ring improved antibacterial activity against Gram-positive bacteria.
Properties
Molecular Formula |
C16H14N6O2S |
---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
3-methyl-5-oxo-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C16H14N6O2S/c1-10-9-25-16-18-8-11(15(24)22(10)16)14(23)17-6-5-13-20-19-12-4-2-3-7-21(12)13/h2-4,7-9H,5-6H2,1H3,(H,17,23) |
InChI Key |
DKWHRZRJMOFEIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC2=NC=C(C(=O)N12)C(=O)NCCC3=NN=C4N3C=CC=C4 |
Origin of Product |
United States |
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